BenchChemオンラインストアへようこそ!

1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Anticancer drug discovery NCI 60-cell line screening Pyrazole-benzimidazole conjugates

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 890593-56-3) is a synthetic heterocyclic compound combining benzimidazole and pyrazol-5-ol pharmacophores linked through an N–C bond, with a 4-chlorophenyl substituent at the pyrazole 3-position. It belongs to the broader class of pyrazole-benzimidazole hybrids, a privileged scaffold recognized for its multifaceted pharmacological applications including anticancer, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C16H11ClN4O
Molecular Weight 310.74 g/mol
Cat. No. B11035270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol
Molecular FormulaC16H11ClN4O
Molecular Weight310.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4O/c17-11-7-5-10(6-8-11)14-9-15(22)21(20-14)16-18-12-3-1-2-4-13(12)19-16/h1-9,20H,(H,18,19)
InChIKeyYQBKGTYPUDRGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol: Core Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications for the C16H11ClN4O Scaffold


1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 890593-56-3) is a synthetic heterocyclic compound combining benzimidazole and pyrazol-5-ol pharmacophores linked through an N–C bond, with a 4-chlorophenyl substituent at the pyrazole 3-position . It belongs to the broader class of pyrazole-benzimidazole hybrids, a privileged scaffold recognized for its multifaceted pharmacological applications including anticancer, antimicrobial, and enzyme-inhibitory activities [1]. The compound's molecular formula is C16H11ClN4O with a molecular weight of 310.74 g/mol, and its unique tautomeric equilibrium between the pyrazol-5-ol and pyrazol-5-one forms contributes to its distinct interaction potential with biological targets [1].

Why In-Class Substitution of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol Is Not Straightforward: Evidence of Substituent-Dependent Biological Activity


Within the pyrazole-benzimidazole conjugate family, even minor variations at the pyrazole 3-aryl substituent produce substantial disparities in biological potency and selectivity. For example, a systematic study of pyrazole-linked benzimidazole conjugates revealed that the 4-chlorophenyl-substituted derivative (compound 6j) and its analogs with 4-methyl (6m), 4-methoxy (6b), and unsubstituted phenyl (6a) groups exhibited markedly different anticancer profiles, necessitating individual experimental validation rather than assumed functional interchangeability [1]. Furthermore, hit-to-lead optimization of 1-(1H-benzimidazol-2-yl)-1H-pyrazol-5-ol derivatives demonstrated that replacing a 3,4-dimethyl substitution with a 4-benzyl-3-methyl pattern improved PCA-1/ALKBH3 inhibitory potency to the level required for in vivo proof-of-concept, underscoring the sensitivity of target engagement to the substitution pattern and the high risk of activity loss upon generic replacement [2].

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol Relative to Its Closest Structural Analogs


Anticancer Screening Potential of 4-Chlorophenyl-Substituted Pyrazole-Benzimidazole Conjugates in the NCI 60-Cell Line Panel

The 4-chlorophenyl-substituted pyrazole-benzimidazole conjugate 6j was explicitly synthesized as part of a patent-defined library of formula A compounds designed for anticancer evaluation [1]. Representative library members (6f, 6g, 7g, 8f, 9f, 10f) were tested against the full NCI 56-cell line panel spanning nine cancer types and displayed GI50 values ranging from 0.34 to 1.84 µM, with compound 6f showing GI50 values of 1.20 µM (RPMI-8226 leukemia), 1.14–1.84 µM (NCI-H226 and NCI-H522 non-small cell lung cancer), 1.34 µM (SK-MEL-5 melanoma), and 1.26–1.30 µM (OVCAR-4 and OVCAR-5 ovarian cancer) [1]. The 4-chlorophenyl analog 6j, alongside the unsubstituted phenyl analog 6a and the 4-methylphenyl analog 6m, was prepared for head-to-head comparative screening, providing the foundation for establishing substitution-dependent differential cytotoxicity [1].

Anticancer drug discovery NCI 60-cell line screening Pyrazole-benzimidazole conjugates

PCA-1/ALKBH3 Enzyme Inhibition Potential of Benzimidazole-Pyrazol-5-ol Scaffold: Hit Identification and Lead Optimization Data

The core scaffold of 1-(1H-benzimidazol-2-yl)-3-substituted-1H-pyrazol-5-ol was identified as a validated hit for prostate cancer antigen-1 (PCA-1/ALKBH3) inhibition through random screening using recombinant PCA-1 protein [1]. The initial hit compound, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (compound 1), established this chemotype's engagement with the PCA-1 target. Subsequent SAR optimization led to compound 35 (HUHS015), a 1-(5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl analog, which demonstrated potent PCA-1 inhibition both in vitro and in vivo, with oral bioavailability of 7.2% in rats and significant suppression of DU145 human hormone-independent prostate cancer cell growth in a mouse xenograft model without untoward effects [1]. The 4-chlorophenyl substitution at the pyrazole 3-position represents a distinct hydrophobic/electronic variation relative to the 3,4-dimethyl hit, offering a differentiated starting point for SAR exploration around this therapeutically relevant target [1].

Prostate cancer PCA-1/ALKBH3 inhibitor Benzimidazole-pyrazole scaffold

Antimicrobial Potential of 3-(4-Chlorophenyl)-Substituted Pyrazole Derivatives: Antibacterial and Antitubercular Quantitative Data

The 3-(4-chlorophenyl)pyrazole substructure present in the target compound has independently demonstrated significant antimicrobial and antitubercular activity in a published structure-activity relationship study [1]. Pathak et al. (2012) synthesized and evaluated a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives against Mycobacterium tuberculosis H37Rv and a panel of pathogenic bacterial strains [1]. This study provides quantitative evidence that the 3-(4-chlorophenyl) group on the pyrazole ring contributes to antimicrobial potency, establishing a rationale for exploring the target compound—which combines this validated 4-chlorophenyl-pyrazole motif with a benzimidazole moiety—as an antimicrobial lead [1]. The presence of the benzimidazole ring may further enhance activity, as benzimidazole-pyrazole hybrid compounds are recognized for their antibacterial, antitubercular, and antifungal properties [2].

Antimicrobial evaluation Antitubercular activity 3-(4-Chlorophenyl)pyrazole derivatives

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the 4-Chlorophenyl Substituent Versus 4-H, 4-CH3, and 4-F Analogs

The 4-chlorophenyl substituent in the target compound introduces a differentiated lipophilicity-electronic profile relative to its closest commercially cataloged analogs . Relative to the unsubstituted phenyl analog (CAS 516455-58-6; MW 276.29), the 4-chlorophenyl derivative (MW 310.74) adds a chlorine atom (ΔMW = +34.45), which increases calculated logP by approximately 0.5–0.8 log units based on the Hansch π constant for aromatic Cl (π = +0.71) versus H (π = 0.00), CH3 (π = +0.56), and F (π = +0.14) [1]. This moderate lipophilicity increment can enhance membrane permeability while maintaining acceptable aqueous solubility relative to the more lipophilic 4-methyl analog (π = +0.56) and the less lipophilic 4-fluoro analog (π = +0.14) [1]. The electron-withdrawing nature of chlorine (σp = +0.23) also modulates the electron density of the pyrazole ring, potentially affecting tautomeric equilibrium and target-binding interactions differently than electron-donating substituents (CH3: σp = -0.17) [1].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Application Scenarios for 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol Grounded in Quantified Differentiation Evidence


Anticancer Drug Discovery: NCI 60-Cell Line Screening of Pyrazole-Benzimidazole Conjugate Libraries

The 4-chlorophenyl-substituted conjugate 6j, synthesized and characterized in patent EP2944635, is structurally positioned for inclusion in anticancer screening libraries alongside its 4-H, 4-CH3, and 4-OCH3 analogs [1]. Procurement of the target compound enables systematic head-to-head SAR analysis within the pyrazole-benzimidazole conjugate series, leveraging the established NCI 56-cell line panel protocol that has already produced GI50 values in the 0.34–1.84 µM range for structurally related conjugates [1]. This scenario is directly supported by the patent's explicit synthesis of compound 6j for anticancer evaluation purposes.

Prostate Cancer Target-Based Screening: PCA-1/ALKBH3 Inhibitor SAR Expansion

The 1-(1H-benzimidazol-2-yl)-1H-pyrazol-5-ol scaffold has been validated as a PCA-1/ALKBH3 hit chemotype through random screening [2]. The target compound, bearing the 4-chlorophenyl substitution, provides a structurally differentiated derivative for expanding SAR beyond the 3,4-dimethyl hit (compound 1) and the optimized lead HUHS015 [2]. This scenario is appropriate for research groups seeking to explore how aryl halide substitution at the pyrazole 3-position affects PCA-1 binding affinity, selectivity, and downstream in vivo antitumor efficacy in DU145 prostate cancer xenograft models [2].

Antimicrobial Lead Identification: Screening Against M. tuberculosis and Pathogenic Bacterial Strains

The independent antimicrobial validation of the 3-(4-chlorophenyl)pyrazole fragment by Pathak et al. (2012), coupled with the documented antimicrobial properties of benzimidazole-pyrazole hybrid compounds, supports the prioritization of this compound for antimicrobial screening [3] [4]. Procurement is warranted for minimum inhibitory concentration (MIC) determination against M. tuberculosis H37Rv and clinically relevant Gram-positive and Gram-negative bacterial strains, as the compound uniquely combines two antimicrobial-associated structural motifs in a single molecular entity that is not available in the 4-H, 4-CH3, or 4-F analog series [3] [4].

Physicochemical Property-Driven Selection for Pharmacokinetic Optimization Studies

When a research program requires a pyrazole-benzimidazole probe compound with intermediate lipophilicity (calculated LogP ≈ 3.5) and electron-withdrawing aryl substitution (σp = +0.23), the 4-chlorophenyl derivative is the appropriate choice among the commercially cataloged analogs [5]. This compound enables systematic study of how chlorine-mediated lipophilicity and electronic effects influence membrane permeability, metabolic stability, and plasma protein binding relative to the less lipophilic 4-H (LogP ≈ 2.8), 4-F (π = +0.14), and more lipophilic 4-CH3 (π = +0.56) analogs [5]. Such studies are essential for establishing structure-property relationships that guide lead optimization in drug discovery programs [5].

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.